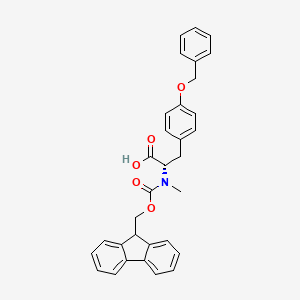

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Description

Evolution of Protecting Group Strategies in Synthetic Peptide Chemistry

The journey of peptide synthesis began with solution-phase methods, which were often laborious and limited in scale. nih.gov A significant breakthrough came with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a discovery that earned him the Nobel Prize. healthcareguys.compeptide.com This technique, where the growing peptide chain is anchored to an insoluble resin support, streamlined the synthesis process by allowing for the use of excess reagents to drive reactions to completion and simplifying purification. peptide.com

Early SPPS primarily utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protecting group strategy. wikipedia.org This method involves the use of the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based groups for the side chains, which are removed at the end of the synthesis with strong acids like hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov

A major advancement was the introduction of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govpeptide.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). creative-peptides.comiris-biotech.de This offers an "orthogonal" protection scheme, where the N-terminal protecting group and the side-chain protecting groups (which are acid-labile) can be removed under different, non-interfering conditions. iris-biotech.dewikipedia.org This orthogonality provides greater flexibility and is particularly advantageous for the synthesis of sensitive or modified peptides. biosynth.com

Strategic Importance of N-Methylated Amino Acids in Peptide Research

N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, is a minimal modification that can profoundly impact a peptide's properties. nih.govresearchgate.net This modification is found in numerous naturally occurring bioactive peptides and proteins. nih.gov The introduction of N-methylated amino acids into a peptide sequence can:

Enhance Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's in vivo half-life. merckmillipore.compeptide.com

Improve Pharmacokinetic Properties: N-methylation can increase a peptide's lipophilicity and membrane permeability, leading to improved absorption and bioavailability. researchgate.netpeptide.comnih.gov

Modulate Conformation: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures like β-turns or to convert a receptor agonist into an antagonist. merckmillipore.compeptide.com

Increase Solubility: By disrupting interchain hydrogen bonding, N-methylation can improve the solubility of hydrophobic peptides. merckmillipore.compeptide.com

Due to these beneficial effects, the incorporation of N-methylated amino acids has become a crucial strategy in the design of peptide-based therapeutics. nih.govresearchgate.netmerckmillipore.com

Role of O-Protected Tyrosine Derivatives in Fmoc Solid-Phase Peptide Synthesis Methodologies

The benzyl (B1604629) (Bzl) group is a commonly used protecting group for the hydroxyl function of tyrosine. peptide.com O-benzyl-protected tyrosine is stable to the basic conditions used for Fmoc group removal. thieme-connect.de While the benzyl ether is more acid-labile than the benzyl ethers of serine and threonine, its stability is generally sufficient for many Fmoc-based syntheses. thieme-connect.de However, care must be taken during the final cleavage from the resin, as acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine can occur. nih.gov To mitigate this, halogenated benzyl derivatives with increased acid stability have been developed. thieme-connect.de

The use of an appropriate O-protecting group like benzyl ensures that the tyrosine side chain remains inert throughout the peptide assembly, allowing for the specific and efficient formation of the desired peptide sequence.

Contextual Significance of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine as a Versatile Building Block in Chemical Biology Research

Fmoc-Nα-methyl-O-benzyl-L-tyrosine is a specialized amino acid derivative that combines the key features discussed above:

Fmoc Protection: The Fmoc group allows for its use in the widely adopted and versatile Fmoc-based solid-phase peptide synthesis. chemimpex.com

Nα-Methylation: The methyl group on the α-nitrogen provides the resulting peptide with enhanced stability, improved pharmacokinetic properties, and conformational constraints. chemimpex.com

O-Benzyl Protection: The benzyl group effectively masks the reactive hydroxyl group of the tyrosine side chain, preventing side reactions during synthesis. thieme-connect.de

This trifecta of modifications makes Fmoc-Nα-methyl-O-benzyl-L-tyrosine a highly valuable building block in medicinal chemistry and chemical biology. chemimpex.com It enables the precise incorporation of an N-methylated and side-chain-protected tyrosine residue into a peptide sequence, facilitating the synthesis of complex and biologically active peptides. chemimpex.comnih.gov Researchers can leverage this compound to create novel peptide therapeutics with improved efficacy and stability, as well as molecular probes to investigate biological processes such as neurotransmitter systems and protein-protein interactions. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc Nalpha Methyl O Benzyl L Tyrosine into Peptide Constructs Via Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-SPPS with N-Methylated Amino Acids

The use of N-methylated amino acids in Fmoc-SPPS requires careful consideration of the standard synthetic cycle due to their altered reactivity and steric properties. The N-methyl group introduces steric hindrance around the nitrogen atom, which can slow down both the coupling and deprotection steps. researchgate.netmdpi.com

The success of Fmoc-SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.debiosynth.com The standard Fmoc/tBu strategy employs the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups for permanent protection of reactive side chains. iris-biotech.dealtabioscience.com

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is designed to be compatible with this scheme.

Fmoc (9-fluorenylmethoxycarbonyl) Group: This Nα-protecting group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine (B6355638) in DMF, via a β-elimination mechanism. nih.govchempep.com This allows for the selective deprotection of the N-terminus before each coupling step.

Benzyl (B1604629) (Bzl) Group: The O-benzyl ether protecting the tyrosine side-chain hydroxyl group is stable to the basic conditions used for Fmoc removal. peptide.com It is, however, labile to acidolysis. researchgate.net Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (B91410) (HF) or a trifluoroacetic acid (TFA) "cocktail" containing specific scavengers. iris-biotech.depeptide.com

This orthogonality ensures that the side-chain protection of the N-methylated tyrosine residue remains intact throughout the iterative cycles of Nα-deprotection and coupling, preventing unwanted side reactions. altabioscience.com The combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group is the cornerstone of the Fmoc/tBu strategy. biosynth.com

The choice of solid support and linker is critical in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.com When incorporating a residue with O-benzyl protection, the linker's acid lability must be compatible with the conditions needed to remove the benzyl group.

For the synthesis of peptide acids, the most commonly used supports are Wang resin or other p-alkoxybenzyl alcohol-type linkers. cd-bioparticles.comsigmaaldrich.com These linkers are cleaved under moderately acidic conditions, typically with high concentrations of TFA (e.g., 95%). researchgate.netcd-bioparticles.com The cleavage of the peptide from a Wang resin and the removal of the O-benzyl group can often be accomplished simultaneously in the final acidolysis step. peptide.comresearchgate.net

However, the acidolytic conditions required for complete removal of the benzyl group can be harsher than those needed for other common acid-labile groups like tert-butyl (tBu). This necessitates the use of a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water) to capture the reactive carbocations generated during deprotection and prevent side reactions with sensitive residues like tryptophan or methionine. peptide.com

For highly acid-sensitive peptides or the synthesis of protected peptide fragments, more acid-labile linkers, such as those based on 2-chlorotrityl chloride, can be employed. sigmaaldrich.comuci.edu These allow the peptide to be cleaved under very mild acidic conditions that would leave the O-benzyl group and other side-chain protections intact. peptide.comsigmaaldrich.com

| Resin/Linker Type | C-Terminal Group | Typical Cleavage Condition | Compatibility with O-Benzyl Group |

| Wang Resin | Carboxylic Acid | 95% TFA | Cleavage from resin and deprotection of Bzl group can be concurrent. |

| Rink Amide Resin | Amide | 95% TFA | Cleavage from resin and deprotection of Bzl group can be concurrent. |

| 2-Chlorotrityl Resin | Carboxylic Acid | 1-5% TFA in DCM | Allows cleavage while keeping the Bzl group intact for protected fragments. sigmaaldrich.com |

Mechanistic Studies of Coupling Reactions Involving this compound

Amide bond formation involving N-methylated amino acids is notoriously challenging due to increased steric hindrance at the secondary amine and its reduced nucleophilicity compared to a primary amine. This often leads to slower reaction kinetics and requires more potent activation methods.

The selection of an appropriate coupling reagent is paramount to achieving high yields when incorporating this compound. Standard carbodiimide (B86325) reagents like DIC, especially when used with additives like HOBt, can be effective, but phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred for difficult couplings. researchgate.netpeptide.com

Reagents such as HBTU, PyBOP, and especially HATU have demonstrated superior performance for coupling N-methylated residues. uci.eduacs.org HATU, in particular, forms a highly reactive O-acylisourea intermediate that is less prone to side reactions and is often recommended for sterically demanding couplings. uci.eduresearchgate.net The use of stronger, non-nucleophilic bases like DIEA or N-methylmorpholine is also standard practice to facilitate the reaction. uci.edu

| Coupling Reagent | Class | Typical Additive | Relative Efficiency for N-Me-AA |

| DIC | Carbodiimide | HOBt, OxymaPure | Moderate |

| HBTU | Aminium/Uronium Salt | HOBt | High |

| PyBOP | Phosphonium Salt | HOAt | High |

| HATU | Aminium/Uronium Salt | HOAt | Very High uci.edu |

| COMU | Aminium/Uronium Salt | - | High |

Maintaining the stereochemical integrity of the activated amino acid is crucial for the biological activity of the final peptide. While N-methylated amino acids cannot form the traditional 5(4H)-oxazolone intermediate, which is a major pathway for racemization in standard amino acids, they are not immune to epimerization. cdnsciencepub.com

Racemization can still occur through direct enolization via abstraction of the α-proton by a base, a risk that is heightened during the activation step. mdpi.com Studies have shown that some degree of racemization can occur during saponification or acidolysis of N-methylated amino acid derivatives. cdnsciencepub.com The extent of racemization is highly dependent on the coupling method, solvent, and the type and concentration of base used. cdnsciencepub.commdpi.com

To minimize this risk:

Pre-activation: Activating the carboxylic acid for a short period before adding it to the resin-bound amine can reduce the exposure of the activated species to basic conditions.

Choice of Reagent: Uronium/aminium reagents like HATU are reported to suppress racemization effectively. researchgate.net

Base Selection: Using sterically hindered, non-nucleophilic bases like DIEA or collidine is generally preferred over less hindered bases that are more likely to cause α-proton abstraction. mdpi.com

Investigations have found that racemization during coupling cycles in SPPS can be kept to 0.4% or less per cycle with optimized protocols. nih.gov

Impact of N-alpha-Methylation on Peptide Chain Elongation Dynamics

The presence of an N-methyl group on the peptide backbone has profound effects on the dynamics of chain elongation during SPPS.

Slower Kinetics: Both the coupling to the N-methylated amine and the subsequent Fmoc deprotection of the N-methylated residue are often slower than with their non-methylated counterparts. mdpi.comchempep.com This requires extended reaction times or the use of more potent reagents to ensure the reactions proceed to completion. For instance, DBU can be used as a stronger base than piperidine to accelerate Fmoc removal, though its use requires caution with certain sequences prone to side reactions like aspartimide formation. peptide.com

Conformational Effects: The steric bulk of the methyl group restricts the rotation around the Cα-N bond, influencing the local peptide conformation. This can pre-organize the peptide into specific secondary structures, such as β-turns, which can be beneficial for biological activity. researchgate.net

Mitigation of Aggregation Phenomena in Difficult Sequences

A primary challenge in SPPS is the aggregation of the growing peptide chain on the solid support, particularly with hydrophobic sequences or those prone to forming stable secondary structures like β-sheets. peptide.comresearchgate.net This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. peptide.comluxembourg-bio.com

The introduction of N-methylated amino acids, such as Fmoc-Nα-methyl-O-benzyl-L-tyrosine, is a highly effective strategy to disrupt these aggregation phenomena. nih.govacs.org The N-methyl group on the amide nitrogen eliminates its ability to act as a hydrogen bond donor. acs.orgnih.govresearchgate.net This disruption of the inter-chain hydrogen bonding network, which is fundamental to the formation of β-sheet structures, effectively prevents the self-association of peptide chains on the resin. peptide.comnih.gov By strategically placing an N-methylated residue within a "difficult sequence," the onset of aggregation can be delayed or prevented, thereby improving the efficiency of subsequent synthesis steps. researchgate.net This approach helps maintain the solubility and accessibility of the growing peptide chain to reagents, which is crucial for the successful synthesis of long or complex peptides. nih.gov

Selective Deprotection Strategies

The successful synthesis of a peptide containing Fmoc-Nα-methyl-O-benzyl-L-tyrosine relies on the efficient and selective removal of two key protecting groups: the temporary Nα-Fmoc group and the semi-permanent O-benzyl group on the tyrosine side chain.

Kinetics and Efficacy of Fmoc Group Removal

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step repeated throughout SPPS. This process is typically achieved via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govembrapa.br The reaction liberates the N-terminal amine for the next coupling step. peptide.com

The rate of Fmoc removal can be influenced by factors such as steric hindrance around the N-terminus. researchgate.net While N-methylation introduces some steric bulk, the deprotection of Fmoc-Nα-methylated residues is generally efficient with standard reagents. However, in cases of severe aggregation or steric hindrance from neighboring residues, deprotection can be slow or incomplete. chempep.comresearchgate.net To address this, alternative, more potent deprotection reagents or conditions may be employed.

| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |

| Piperidine | 20-50% in DMF | Standard, effective, well-documented. springernature.comresearchgate.net | Can cause side reactions like aspartimide formation with prolonged exposure. nih.govchempep.com |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Reported to have similar or slightly better deprotection rates than piperidine. scielo.org.mx | Still a piperidine derivative with similar toxicity concerns. scielo.org.mx |

| Piperazine (PZ) | 5-10% in NMP or DMF | Can significantly reduce side reactions like diketopiperazine formation. nih.gov | Lower solubility; can form precipitates with the dibenzofulvene byproduct. nih.govnih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | Very strong base, effective for hindered positions where piperidine is slow. | Does not efficiently scavenge the dibenzofulvene byproduct, risking side reactions. nih.gov Often used in combination with a scavenger. |

This table provides an interactive summary of common reagents used for Fmoc group removal during Solid-Phase Peptide Synthesis.

Standard protocols often involve treating the peptide-resin with a 20% solution of piperidine in DMF for a period of 5 to 20 minutes. springernature.comresearchgate.net The reaction progress can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov

Cleavage of the O-Benzyl Protecting Group from Tyrosine Side Chain

The benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is stable to the basic conditions used for Fmoc removal and the conditions of peptide coupling. thieme-connect.de Its removal is typically performed during the final cleavage of the peptide from the resin, often using strong acidic conditions. However, for strategies requiring orthogonal deprotection, the benzyl group can be removed while the peptide remains on the resin or after cleavage, leaving other protecting groups intact.

The most common method for O-benzyl group cleavage is catalytic transfer hydrogenation. rsc.orgmdma.ch This method offers mild conditions that are compatible with many other functional groups. Various hydrogen donors can be used in conjunction with a palladium catalyst. Another major approach involves acidolysis, although this can sometimes lead to side reactions. nih.gov

| Cleavage Method | Reagents | Typical Conditions | Potential Side Reactions |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | Methanol or DMF as solvent, room temperature. mdma.chorganic-chemistry.org | Generally clean and efficient. |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol as solvent, reflux temperature. mdma.ch | Rapid and effective for various N-benzyl and O-benzyl groups. mdma.ch |

| Catalytic Transfer Hydrogenation | Palladium Black, Cyclohexene | Rapid deprotection. rsc.org | Catalyst preparation can be more involved. |

| Acidolysis (Strong Acid) | Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TfOH) | Requires specialized equipment and scavengers (e.g., cresol, thioanisole). thieme-connect.de | Acid-catalyzed migration of the benzyl group to the C3 position of the tyrosine ring, forming 3-benzyltyrosine. thieme-connect.denih.gov |

| Acidolysis (Moderate Acid) | Trifluoroacetic acid (TFA) | O-benzyl groups are relatively stable to standard TFA cleavage cocktails but can be partially cleaved with prolonged exposure. thieme-connect.de Halogenated benzyl ethers are used for increased acid stability. thieme-connect.de | Incomplete cleavage; potential for ring alkylation. nih.govpeptide.com |

This table provides an interactive summary of strategies for the deprotection of the O-benzyl group from the tyrosine side chain.

Applications of Fmoc Nalpha Methyl O Benzyl L Tyrosine in Advanced Peptide and Peptidomimetic Design

Rational Design of N-Methylated Peptidomimetics

The strategic incorporation of an N-methyl group onto the peptide backbone is a powerful method for modulating the pharmacological properties of a peptide. This modification, facilitated by building blocks like Fmoc-Nα-methyl-O-benzyl-L-tyrosine, introduces significant changes to the peptide's structural and chemical nature.

N-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which has two primary consequences. First, it eliminates the amide proton, a crucial hydrogen bond donor, thereby disrupting the hydrogen bonding patterns that stabilize secondary structures like α-helices and β-sheets. nih.gov Second, the steric bulk of the methyl group restricts rotation around the peptide bond. This conformational constraint reduces the structural flexibility of the peptide, leading to a more defined three-dimensional shape.

A significant advantage of this modification is the enhanced resistance to enzymatic degradation. Proteolytic enzymes often recognize and cleave peptide bonds by interacting with the amide N-H group. The absence of this group in N-methylated peptides dramatically increases their stability against proteases, which can prolong their half-life in vivo. merckmillipore.com Furthermore, by reducing interchain hydrogen bonding, N-methylation can increase the solubility of peptides, which is beneficial during synthesis and for formulation. merckmillipore.com

| Feature | Effect of N-Methylation | Consequence |

| Amide Proton (N-H) | Replaced by N-CH₃ | Prevents hydrogen bond donation. |

| Peptide Bond Rotation | Sterically hindered | Reduces conformational flexibility. |

| Proteolytic Cleavage | Recognition site is blocked | Increases stability against enzymes. |

| Interchain Aggregation | Reduced hydrogen bonding | Can increase solubility. |

The conformational changes induced by N-methylation directly influence the secondary structure of peptides. While the loss of a hydrogen bond donor generally destabilizes helical structures, N-methylation can be used to favor other specific conformations, particularly β-turns. nih.gov The steric interactions involving the N-methyl group can promote a cis conformation of the preceding amide bond, a key feature of certain β-turn types. merckmillipore.com Studies on model dipeptides have shown that homochiral sequences with an N-methylated residue have a strong preference for a βVI-folded conformation, which contains a middle cis amide bond. researchgate.net By strategically placing an N-methylated residue like Fmoc-Nα-methyl-O-benzyl-L-tyrosine, researchers can induce and stabilize turn structures that may be essential for receptor binding and biological activity.

Conversely, N-methylation is often considered a helix-breaker. Studies on cyclic pentapeptides have demonstrated that introducing N-methyl groups, even at positions not directly involved in the helical hydrogen-bonding pattern, can disrupt helicity. rsc.orgrsc.org The destabilizing effect has been measured to be between 0.3 to 1.7 kcal/mole, depending on the position of the substitution. nih.gov

Synthesis of Modified Tyrosine-Containing Peptides for Research

The unique protecting group combination of Fmoc-Nα-methyl-O-benzyl-L-tyrosine makes it a versatile tool for creating peptides with specific modifications at the tyrosine residue, enabling detailed studies of protein function and signaling.

Post-translational modifications (PTMs) of tyrosine, such as phosphorylation and sulfation, are critical for regulating protein-protein interactions and cellular signaling. nih.govsigmaaldrich-jp.com Synthesizing peptides with these modifications at specific sites is essential for studying their biological roles. Fmoc-Nα-methyl-O-benzyl-L-tyrosine is an ideal precursor for this purpose. During solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to allow chain elongation, while the benzyl (B1604629) group on the tyrosine side chain remains intact.

After the full peptide sequence is assembled, the benzyl group can be selectively removed through methods like hydrogenolysis. This unmasks the hydroxyl group of the N-methylated tyrosine residue, which can then be chemically modified to introduce a phosphate (B84403) or sulfate (B86663) group. This strategy allows for the creation of homogeneous populations of site-specifically modified peptides, which are invaluable for biochemical and structural studies. The Fmoc-based strategy is particularly well-suited for this, as the mild conditions used for Fmoc group removal are compatible with sensitive modifications like sulfation. nih.govpsu.edu

Cyclization is a common strategy to improve the stability, selectivity, and bioavailability of therapeutic peptides. Incorporating N-methylated amino acids into these cyclic structures provides an additional layer of conformational control and can further enhance their drug-like properties. nih.gov The use of Fmoc-Nα-methyl-O-benzyl-L-tyrosine in the synthesis of macrocyclic peptides is well-established. nih.gov

N-methylation complements cyclization by further rigidifying the peptide backbone, which can lock the molecule into its bioactive conformation. nih.gov This combination has been shown to improve metabolic stability and intestinal permeability, properties that are crucial for developing orally available peptide drugs. nih.govresearchgate.net The constrained, N-methylated cyclic structures often exhibit higher receptor affinity and selectivity compared to their linear, non-methylated counterparts.

Contribution to Peptide Library Generation and Combinatorial Chemistry for Discovery Research

Peptide libraries are essential tools in drug discovery for screening vast numbers of compounds to identify new leads. Fmoc-Nα-methyl-O-benzyl-L-tyrosine and other N-methylated building blocks are frequently included in the synthesis of these libraries to increase their structural and functional diversity. nih.govacs.orgdelivertherapeutics.com

The inclusion of N-methylated residues in a peptide library introduces unique conformational biases and physicochemical properties that are not present in libraries composed solely of standard amino acids. This expansion of chemical space can lead to the discovery of novel peptide ligands with improved pharmacological profiles, such as enhanced stability and cell permeability. nih.gov A technique known as an "N-methyl scan," where each residue in a known bioactive peptide is systematically replaced by its N-methylated version, is a powerful method for probing structure-activity relationships (SAR). nih.gov Synthesizing libraries of N-methylated cyclic peptides allows researchers to explore how these modifications modulate conformation and biological activity, accelerating the optimization of peptide-based drug candidates. researchgate.netnih.gov

Development of Chemically Modified Peptides as Probes for Biological Systems

Investigating Peptide-Protein Interactions

The precise nature of peptide-protein interactions is fundamental to a vast array of cellular processes. Peptides engineered with Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine serve as powerful probes to dissect these interactions with greater detail. The conformational constraints imposed by the N-methyl group can be particularly insightful. For instance, in the study of peptide ligands for G-protein coupled receptors (GPCRs), fixing the conformation of a key residue like tyrosine can help to elucidate the specific rotameric state required for receptor activation or antagonism. nih.govacs.org

By systematically replacing a native tyrosine with its N-methylated counterpart, researchers can assess the impact of backbone flexibility on binding affinity. An increase in affinity often suggests that the N-methylated conformation mimics the bioactive conformation of the native peptide. Conversely, a decrease in affinity can indicate that conformational flexibility at that position is crucial for the binding process, allowing for an "induced fit" mechanism.

Src Homology 2 (SH2) domains are critical protein modules that recognize and bind to phosphotyrosine-containing sequences, playing a pivotal role in intracellular signaling cascades. nih.govwhitelabs.orgnih.govmdpi.com The introduction of N-methylated tyrosine (or its precursors) into peptide ligands for SH2 domains can probe the stringency of the binding pocket. The steric bulk of the N-methyl group can disrupt key hydrogen bonds or create unfavorable steric clashes, providing valuable information about the topology of the SH2 domain's binding groove.

Below is a hypothetical data table illustrating how the incorporation of Nα-methyl-tyrosine could influence the binding affinity of a peptide for a target protein, based on common research findings in the field.

| Peptide Sequence | Modification | Target Protein | Binding Affinity (Kd) | Fold Change vs. Native |

| Ac-Gly-Tyr-Gly-NH2 | Native | Protein X | 100 nM | 1.0 |

| Ac-Gly-N-Me-Tyr -Gly-NH2 | N-methylation | Protein X | 25 nM | 4.0 |

| Ac-Gly-Tyr-Gly-NH2 | Native | Protein Y | 50 nM | 1.0 |

| Ac-Gly-N-Me-Tyr -Gly-NH2 | N-methylation | Protein Y | 200 nM | 0.25 |

This is an illustrative table based on established principles. Actual data would be specific to the peptide and protein under investigation.

Designing Enzyme Substrates and Inhibitors for Research Purposes

The development of specific substrates and inhibitors is crucial for characterizing enzyme function and for therapeutic applications. This compound is a valuable building block in this endeavor, particularly for enzymes that recognize and process tyrosine-containing peptides, such as kinases and proteases.

The N-methyl group can render a peptide resistant to cleavage by proteases. nih.gov This property is exploited in the design of enzyme inhibitors. By replacing a tyrosine at a protease cleavage site with N-methyl-tyrosine, a peptide can bind to the enzyme's active site without being hydrolyzed, thus acting as a competitive inhibitor. This strategy has been successfully employed to develop potent and stable inhibitors for a variety of proteases.

In the context of protein kinases, which catalyze the phosphorylation of tyrosine residues, incorporating N-methyl-tyrosine into a substrate sequence can serve as a negative control or a tool to study the structural requirements of the kinase active site. wikipedia.org The N-methyl group can sterically hinder the approach of the ATP co-factor or disrupt the precise alignment of the tyrosine hydroxyl group required for phosphoryl transfer.

The following table provides a hypothetical example of how N-methylation of a tyrosine residue in a peptide substrate could affect its interaction with a specific protease.

| Peptide Substrate | Modification | Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-Ala-Tyr-Ala-pNA | Native | Protease Z | 50 | 10 | 2.0 x 105 |

| Ac-Ala-N-Me-Tyr -Ala-pNA | N-methylation | Protease Z | 60 | No cleavage | Inhibitor |

This is an illustrative table based on established principles. Actual data would be specific to the peptide and protease under investigation. pNA = p-nitroanilide, a chromogenic leaving group used in protease assays.

Analytical and Spectroscopic Characterization Methodologies for Research Products

High-Resolution Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of amino acid derivatives by separating the main compound from any impurities, isomers, or by-products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for assessing the purity of Fmoc-protected amino acids. The principle of RP-HPLC involves a non-polar stationary phase (typically silica-based C8 or C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer on the column.

For Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine, its significant hydrophobicity, conferred by the Fmoc, benzyl (B1604629), and tyrosine aromatic groups, results in strong retention on reversed-phase columns. A typical analysis involves eluting the compound with a gradient of increasing organic solvent, such as acetonitrile, mixed with an aqueous solvent, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated area of all peaks detected, typically by UV absorbance at a wavelength where the Fmoc group strongly absorbs (around 265 nm or 220 nm). phenomenex.com Commercial suppliers often guarantee a purity of ≥98% for this compound as determined by HPLC.

Table 1: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica | Provides a non-polar surface for hydrophobic interaction-based separation. |

| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | The primary aqueous solvent. TFA acts as an ion-pairing agent to sharpen peaks. |

| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) | The organic modifier used to elute the compound from the column. |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20-30 minutes) | Allows for the separation of compounds with a wide range of hydrophobicities. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for 4.6 mm ID columns. |

| Detection | UV Absorbance at 220 nm or 265 nm | The Fmoc group has strong chromophores, enabling sensitive detection. |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Temperature control ensures reproducible retention times. |

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic size in solution. longdom.org The stationary phase consists of porous beads, and larger molecules that are excluded from these pores travel a shorter path and elute from the column faster, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govresearchgate.net

SEC is a cornerstone technique for the quality control of large biomolecules like therapeutic proteins and monoclonal antibodies, where aggregation is a critical quality attribute that can affect efficacy and immunogenicity. thermofisher.com However, for small molecules like this compound (Molecular Weight: 507.58 g/mol ), aggregation is not a typical concern under standard analytical conditions. Therefore, SEC is not a routine method for the characterization or purity assessment of single amino acid derivatives. Its application is generally limited to the analysis of high-molecular-weight species, such as fully synthesized peptides and proteins, to detect dimers, trimers, and higher-order aggregates. chromatographyonline.com

Mass Spectrometry for Structural Elucidation and Sequence Verification

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information, which is crucial for confirming the identity and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including protected amino acids. nih.gov In ESI-MS, the analyte solution is sprayed through a highly charged capillary, generating charged droplets from which intact, gas-phase ions are produced. nih.gov

For this compound, ESI-MS in positive ion mode would typically produce a prominent singly charged protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation, providing structural confirmation. A characteristic fragmentation pathway for Fmoc-protected amino acids involves the neutral loss of the Fmoc group (as dibenzofulvene, C14H10, ~178.08 Da) or the entire fluorenylmethoxy group (C15H11O, ~207.08 Da) following a rearrangement. nih.gov

Table 2: Predicted ESI-MS Ions for this compound (C₃₂H₂₉NO₅)

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₃₂H₃₀NO₅]⁺ | 508.21 | Protonated parent molecule |

| [M+Na]⁺ | [C₃₂H₂₉NNaO₅]⁺ | 530.19 | Sodium adduct of parent molecule |

| [M+K]⁺ | [C₃₂H₂₉NKO₅]⁺ | 546.17 | Potassium adduct of parent molecule |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique widely used for the analysis of biomolecules. nih.gov In this method, the analyte is co-crystallized with an excess of a UV-absorbing matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). nih.govmdpi.com A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase, typically as singly charged ions. nih.gov The time-of-flight analyzer then separates these ions based on their m/z ratio, as smaller ions travel faster and reach the detector first. nih.gov

While ESI-MS is often used for high-resolution analysis of pure compounds, MALDI-TOF MS is exceptionally valuable in the context of peptide synthesis. It is frequently used to rapidly confirm the mass of building blocks like this compound and, more critically, to monitor the progress of solid-phase peptide synthesis by analyzing a small sample of the peptide-resin to verify the successful coupling of each amino acid to the growing peptide chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).

For this compound, ¹H and ¹³C NMR spectra would display a set of characteristic signals corresponding to each part of the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the Fmoc, benzyl, and tyrosine groups, typically in the 7.0-7.8 ppm range. The aliphatic protons of the Fmoc group and the benzylic CH₂ group would appear further upfield. A characteristic singlet for the N-methyl group would be expected, and the alpha-proton and beta-protons of the tyrosine backbone would also be present with specific chemical shifts and coupling patterns.

¹³C NMR: The spectrum would complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbons of the Fmoc and carboxylic acid groups would resonate at the downfield end of the spectrum (~155-175 ppm). The numerous aromatic carbons would appear in the ~120-145 ppm region, while the aliphatic carbons, including the N-methyl carbon, would be found in the upfield region of the spectrum.

Detailed analysis of NMR data, including 2D experiments like COSY and HSQC, can confirm the atom connectivity and definitively verify the structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Molecular Moiety | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Fmoc Group | Aromatic Protons (8H) | 7.2 - 7.9 | Multiple signals in the aromatic region. |

| Aliphatic Protons (CH, CH₂) | 4.1 - 4.6 | Signals corresponding to the fluorenyl ring's aliphatic part. | |

| Aromatic Carbons | 120 - 145 | Characteristic signals for the fluorenyl aromatic system. | |

| Carbonyl Carbon (C=O) | ~156 | Carbonyl of the carbamate. | |

| Tyrosine Moiety | Aromatic Protons (4H) | 6.8 - 7.2 | Two doublets for the para-substituted ring. |

| Alpha-Proton (α-CH) | 4.5 - 5.0 | Position influenced by N-methylation and adjacent groups. | |

| Beta-Protons (β-CH₂) | 2.9 - 3.3 | Diastereotopic protons, appearing as a multiplet. | |

| Carboxyl Carbon (COOH) | 170 - 175 | Chemical shift for the carboxylic acid carbon. | |

| Benzyl Group | Aromatic Protons (5H) | 7.2 - 7.4 | Signals for the monosubstituted phenyl ring. |

| Methylene (B1212753) Protons (O-CH₂) | ~5.0 | A singlet for the two benzylic protons. | |

| N-Methyl Group | Methyl Protons (N-CH₃) | 2.7 - 3.0 | A singlet integrating to three protons. |

| Methyl Carbon (N-CH₃) | 30 - 35 | Characteristic shift for an N-methyl carbon. |

Proton (¹H) NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural elucidation of Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine. It provides information on the number of different types of protons and their connectivity within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the Fmoc, N-methyl, benzyl, and tyrosine moieties.

The aromatic region of the spectrum is typically complex, showing signals for the 16 aromatic protons from the fluorenyl (Fmoc) and benzyl groups. The protons of the Fmoc group generally appear as a series of multiplets between 7.30 and 7.80 ppm. rsc.org The five protons of the O-benzyl group resonate in the range of 7.20-7.40 ppm. A key indicator for the presence of the N-methyl group is a singlet appearing in the upfield region, typically around 2.5-3.0 ppm. The diastereotopic protons of the β-methylene group (CH₂) of the tyrosine side chain appear as a pair of doublets of doublets, a result of their distinct chemical environments.

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Fmoc Aromatic-H | 7.75 - 7.80 | d |

| Fmoc Aromatic-H | 7.58 - 7.65 | m |

| Fmoc Aromatic-H | 7.30 - 7.45 | m |

| Benzyl Aromatic-H | 7.20 - 7.40 | m |

| Tyrosine Aromatic-H | 6.80 - 7.10 | m |

| Benzyl CH₂ | ~5.05 | s |

| Tyrosine α-CH | 4.50 - 4.60 | dd |

| Fmoc CH & CH₂ | 4.20 - 4.40 | m |

| Tyrosine β-CH₂ | 2.90 - 3.20 | m |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Carbon (¹³C) NMR for Backbone and Side-Chain Characterization

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the comprehensive characterization of the backbone and side-chain structures.

The carbonyl carbon of the carboxylic acid is typically observed in the downfield region, around 170-175 ppm. The carbons of the Fmoc protecting group are identifiable by their characteristic shifts, including the quaternary carbons and the methine and methylene carbons that link the fluorenyl system to the amino acid. The N-methyl carbon provides a key signal around 30-35 ppm. The presence of the O-benzyl group is confirmed by the signal for its methylene carbon at approximately 70 ppm and the aromatic carbon signals.

Table 2: Representative ¹³C NMR Chemical Shifts for Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| Carboxyl C=O | ~173.5 |

| Fmoc C=O | ~156.0 |

| Tyrosine Aromatic C-O | ~157.8 |

| Fmoc Aromatic Quaternary-C | 143.8, 141.3 |

| Benzyl Aromatic Quaternary-C | ~137.0 |

| Aromatic C-H (Fmoc, Benzyl, Tyr) | 120 - 131 |

| Benzyl CH₂ | ~70.0 |

| Fmoc CH₂ | ~67.0 |

| Tyrosine α-CH | ~60.0 |

| Fmoc CH | ~47.0 |

| Tyrosine β-CH₂ | ~37.0 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. For Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine, COSY would show a clear correlation between the α-proton and the two β-protons of the tyrosine backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the N-methyl proton singlet would show a cross-peak with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between different functional groups. Key correlations would include the N-methyl protons showing a cross-peak to the α-carbon and the carbonyl carbon, confirming the N-methylation site. Similarly, the benzyl methylene protons would show correlations to the aromatic carbons of the benzyl group and, importantly, to the tyrosine aromatic carbon at the point of attachment (C4).

These 2D NMR methods, when used in combination, provide definitive proof of the structure of Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Assessment

Circular Dichroism (CD) spectroscopy is not used to analyze the amino acid monomer itself, but rather to assess the secondary structure of peptides into which this modified residue has been incorporated. The N-methylation of an amino acid residue has a profound and predictable impact on peptide conformation. nih.govnih.gov

By replacing the amide proton with a methyl group, N-methylation removes a critical hydrogen bond donor. researchgate.net This prevents the residue from participating in the hydrogen-bonding networks that stabilize canonical secondary structures like α-helices and β-sheets. nih.gov Consequently, the incorporation of Fmoc-N-alpha-methyl-O-benzyl-L-tyrosine into a peptide sequence often acts as a "helix breaker" or disrupts β-sheet formation. nih.gov

In a CD spectrum, this disruption would be observed as a decrease in the characteristic signals for these structures. For example, an α-helical peptide typically shows strong negative bands around 222 nm and 208 nm and a positive band around 190 nm. The introduction of an N-methylated residue would lead to a reduction in the intensity of these bands, indicating a loss of helical content and a shift towards a more random coil or disordered conformation. subr.edu This makes N-methylated amino acids a valuable tool for intentionally modulating peptide structure and function.

Spectrophotometric Monitoring of Fmoc Deprotection Efficiency

The deprotection is typically achieved by treating the peptide-resin with a solution of a secondary amine base, most commonly 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govrsc.org The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that cleaves the Fmoc group from the N-terminus of the peptide. researchgate.net This reaction liberates the free amine on the peptide and produces dibenzofulvene (DBF). The DBF then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. researchgate.net

This adduct possesses a strong chromophore with a characteristic UV absorbance maximum around 301 nm. researchgate.netresearchgate.net By collecting the flow-through from the reaction vessel and measuring its absorbance at this wavelength, one can quantify the amount of Fmoc group cleaved. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the adduct, and therefore to the number of deprotected sites on the resin. This allows for a quantitative assessment of the deprotection reaction's completeness, ensuring that the subsequent amino acid coupling can proceed with high efficiency. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Nα-methyl-O-benzyl-L-tyrosine, and how can reaction progress be monitored?

- Methodology :

- Step 1 : Start with L-tyrosine as the base amino acid. Introduce the O-benzyl group via alkylation under basic conditions (e.g., benzyl bromide, NaH, DMF) to protect the phenolic hydroxyl group .

- Step 2 : Methylate the α-amino group using methyl iodide in the presence of a base (e.g., DIEA) to form Nα-methyl-L-tyrosine-O-benzyl .

- Step 3 : Protect the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (e.g., dioxane/water) .

- Monitoring : Use TLC (silica gel, eluent: chloroform/methanol 9:1) or HPLC (C18 column, acetonitrile/water gradient) to track reaction completion. Detect unreacted starting materials by UV absorption at 254 nm .

Q. How should Fmoc-Nα-methyl-O-benzyl-L-tyrosine be purified, and what purity thresholds are critical for peptide synthesis?

- Methodology :

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Purity Standards : HPLC assay ≥97% (retention time ~12–14 min under standard conditions), with ≤0.3% foreign amino acids and ≤0.5% D-enantiomer contamination . Specific rotation should align with literature values (e.g., [α]²⁴D = -27° to -30° in DMF) .

Q. What are the recommended storage conditions to maintain stability?

- Guidelines : Store at -20°C in anhydrous DMF or as a lyophilized powder. Avoid prolonged exposure to light or moisture, which can lead to Fmoc group cleavage or benzyl ether hydrolysis .

Advanced Research Questions

Q. How does the Nα-methyl modification impact solid-phase peptide synthesis (SPPS) efficiency, and how can side reactions be mitigated?

- Challenges :

- The Nα-methyl group reduces steric hindrance but may hinder coupling efficiency due to altered nucleophilicity. Use double coupling protocols with HATU/DIPEA in DMF for problematic residues .

- Side Reactions : Monitor for racemization (via chiral HPLC) or incomplete deprotection (via Kaiser test). Optimize piperidine concentration (20% in DMF) for Fmoc removal .

Q. What analytical techniques resolve contradictions in reported solubility data for Fmoc-Nα-methyl-O-benzyl-L-tyrosine?

- Methodology :

- Solubility Profiling : Test solubility in DMF, DCM, and THF using UV-Vis spectroscopy (λ = 280 nm for tyrosine derivatives). Conflicting data may arise from batch-specific impurities; repurify via recrystallization (solvent: ethyl acetate/hexane) .

- Contradiction Example : Some sources recommend storage at +4°C , while others specify -20°C . Preferential storage depends on solvent: lyophilized forms are stable at -20°C, while solutions require colder temperatures to prevent hydrolysis .

Q. How can phosphorylation or other post-translational modifications be introduced using this derivative?

- Advanced Application :

- After incorporating the derivative into a peptide, remove the O-benzyl group via hydrogenolysis (H₂/Pd-C in methanol) to expose the hydroxyl group for phosphorylation .

- Use bis(benzyloxy)phosphoryl chloride to introduce phosphotyrosine mimics, followed by global deprotection with TFA/scavengers .

Q. What strategies optimize enantiomeric purity when synthesizing peptides containing this non-natural amino acid?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.